(S)-Penbutolol Hydrochloride

Pharmacodynamics Beta-Blocker Selectivity Cardiovascular Research

Chronic in vivo beta-blockade protocols often struggle with frequent dosing and excessive bradycardia. (S)-Penbutolol HCl eliminates these obstacles through its 17.6-26.5 h half-life (once-daily dosing) and moderate intrinsic sympathomimetic activity (12-18% ISA) that preserves resting heart rate. • β-adrenoceptor IC50=2.8 nM; 5-HT1A IC50=9.9 nM. • Highly pure (S)-enantiomer, ≥98% purity. • Preferred for long-term cardiovascular, hypertension, and neuropharmacology studies. • Secure global sourcing from qualified suppliers.

Molecular Formula C18H30ClNO2
Molecular Weight 327.893
CAS No. 28291-30-7
Cat. No. B583696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Penbutolol Hydrochloride
CAS28291-30-7
Synonyms(S)-1-(2-Cyclopentylphenoxy)-3-[(1,1-dimethylethyl)amino]-2-propanol Hydrochloride;  (-)-(S)-Penbutolol Hydrochloride;  (-)-Isopenbutolol Hydrochloride;  (-)-Penbutolol Hydrochloride;  Betapressin Hydrochloride;  HOE 893 Hydrochloride;  Levopenbutolol Hyd
Molecular FormulaC18H30ClNO2
Molecular Weight327.893
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.Cl
InChIInChI=1S/C18H29NO2.ClH/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;1H/t15-;/m0./s1
InChIKeyITZWQFLTSRCDPC-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Penbutolol Procurement & Beta-Blocker Context


(S)-Penbutolol Hydrochloride (CAS: 28291-30-7) is the pharmacologically active (S)-enantiomer of penbutolol, a non-selective beta-adrenergic receptor antagonist [1]. The compound is distinguished within the beta-blocker class by its long duration of action, allowing for once-daily dosing, and its moderate intrinsic sympathomimetic activity (ISA), which can attenuate some of the bradycardic effects typical of non-ISA beta-blockers [2]. It is utilized in research settings for its high affinity for beta-adrenoceptors (IC50 = 2.8 nM) and the 5-HT1A serotonin receptor (IC50 = 9.9 nM), making it a valuable tool for studies in cardiovascular and central nervous system pharmacology [3].

(S)-Penbutolol vs. Propranolol: Key Differentiators


Substituting (S)-Penbutolol with other beta-blockers, particularly propranolol, fails to meet critical procurement and experimental criteria due to distinct pharmacokinetic and pharmacodynamic properties. Penbutolol exhibits a significantly longer terminal half-life (17.6-26.5 hours) compared to propranolol (3-4 hours), enabling a once-daily dosing regimen that is not achievable with propranolol [1]. Furthermore, penbutolol possesses moderate intrinsic sympathomimetic activity (ISA), a property propranolol lacks, which results in less resting bradycardia and a different hemodynamic profile [2]. These differences are quantifiable and directly impact the validity and reproducibility of in vivo and clinical research protocols.

(S)-Penbutolol Scientific & Procurement Differentiation


Intrinsic Sympathomimetic Activity (ISA) vs. Propranolol

(S)-Penbutolol exhibits moderate intrinsic sympathomimetic activity (ISA), which distinguishes it from pure antagonists like propranolol. In a direct head-to-head human study, the ISA of penbutolol was quantified as 12-18% of maximal sympathetic activity, compared to 0% for propranolol and 22-26% for alprenolol [1]. This partial agonism leads to a lower degree of resting bradycardia compared to non-ISA beta-blockers, a key consideration for patient and model selection [2].

Pharmacodynamics Beta-Blocker Selectivity Cardiovascular Research

5-HT1A Receptor Antagonism vs. Pindolol

(S)-Penbutolol demonstrates high affinity for the 5-HT1A receptor, a property not common to all beta-blockers. Direct comparative binding studies in post-mortem human brain tissue show that penbutolol (Ki = 12.1 ± 2.5 nM) has a slightly higher affinity for hippocampal 5-HT1A receptors than pindolol (Ki = 14.4 ± 2.9 nM) [1]. In functional in vivo studies, penbutolol was shown to be superior to pindolol in enhancing the effect of the SSRI paroxetine on extracellular serotonin levels, suggesting a more effective antagonism of presynaptic autoreceptors [2].

Neuropharmacology Serotonin Receptors Behavioral Research

Extended Half-Life & Once-Daily Dosing

A key procurement and research design differentiator for (S)-Penbutolol is its extended half-life. Comparative pharmacokinetic data confirm that penbutolol's terminal half-life (18-27 hours) is substantially longer than that of the reference non-selective beta-blocker, propranolol (3-4 hours) [1]. This allows for a validated once-daily dosing schedule, which is not possible with the more rapidly cleared propranolol [2].

Pharmacokinetics Drug Metabolism Therapeutic Regimen Design

Antiaggressive Potency in Murine Model

In a murine model of isolation-induced aggression, (-)-penbutolol demonstrated dose-dependent antiaggressive effects. The compound reversed the antiaggressive effects of the 5-HT1A agonist 8-OH-DPAT with an ED50 of 8.1 µmol/kg, and reversed the effects of the 5-HT1B agonist TFMPP with an ED50 of 2.1 µmol/kg [1]. This functional antagonism of specific serotonergic pathways provides a quantifiable behavioral benchmark for researchers.

Behavioral Pharmacology Aggression Models Serotonin Research

(S)-Penbutolol Application Scenarios


Long-Acting Beta-Blocker in Cardiovascular Studies

Procurement of (S)-Penbutolol is optimal for chronic in vivo studies of hypertension or cardiac function where a once-daily dosing schedule is essential to minimize animal stress and streamline protocols. Its 18-27 hour half-life [1] and 12-18% ISA [2] provide a distinct hemodynamic profile, resulting in less resting bradycardia than non-ISA alternatives like propranolol. This makes it a preferred tool for investigating the long-term effects of beta-blockade with partial agonism on cardiac remodeling and vascular function.

Serotonergic Modulation & Behavioral Models

Based on its quantified high affinity for human 5-HT1A receptors (Ki = 12.1 nM) [3] and functional superiority over pindolol in augmenting SSRI-mediated serotonin release [4], (S)-Penbutolol is ideally suited as a research tool in neuropharmacology. Specific applications include studies of aggression (with established in vivo ED50 values) [5], investigations of 5-HT1A autoreceptor function, and as a pharmacological standard in depression and anxiety models where beta-blocker/5-HT1A interactions are of interest.

In Vitro Beta-Adrenoceptor & 5-HT1A Binding Assays

For binding and functional assays, the well-defined affinity of (S)-Penbutolol for beta-adrenoceptors (IC50 = 2.8 nM) and 5-HT1A receptors (IC50 = 9.9 nM) makes it a reliable reference antagonist [6]. Its use is recommended in competitive binding studies, cAMP inhibition assays, and other cell-based models where non-selective beta-blockade or dual beta/5-HT1A antagonism is required as a control or to define receptor pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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